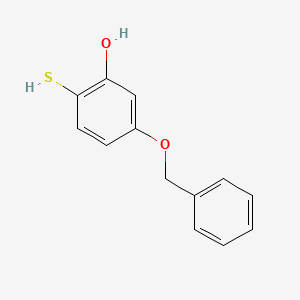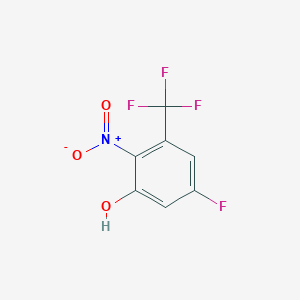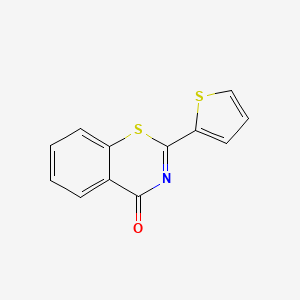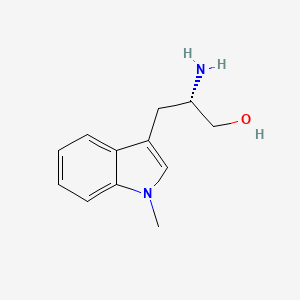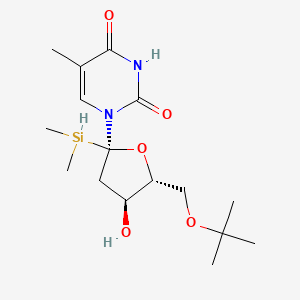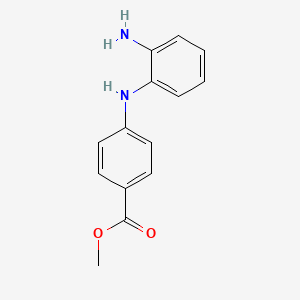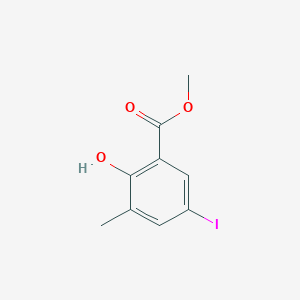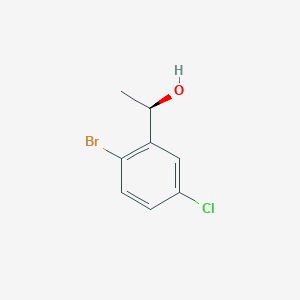
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol
Übersicht
Beschreibung
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol: is an organic compound that belongs to the class of halogenated phenyl ethanols. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethanolic chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination and chlorination of phenyl ethanol using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenyl ethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 2-bromo-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzophenone.
Reduction: Formation of 2-bromo-5-chlorophenylmethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (1R)-1-(2-Bromo-4-Chlorophenyl)Ethanol
- (1R)-1-(2-Bromo-5-Fluorophenyl)Ethanol
- (1R)-1-(2-Chloro-5-Bromophenyl)Ethanol
Comparison:
- Uniqueness: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring. This specific halogenation pattern can result in distinct chemical and biological properties compared to other similar compounds.
- Reactivity: The presence of both bromine and chlorine atoms can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
455957-88-7 |
|---|---|
Molekularformel |
C8H8BrClO |
Molekulargewicht |
235.50 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
HKYNVWVJIOXCQX-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Br)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
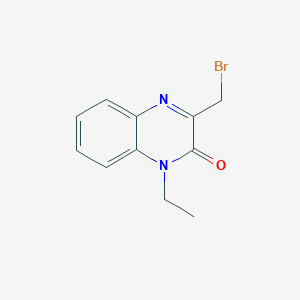
![Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-](/img/structure/B8393773.png)
